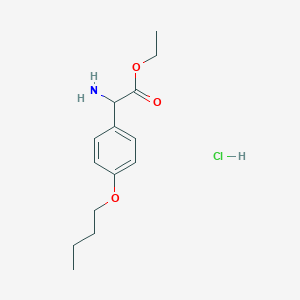

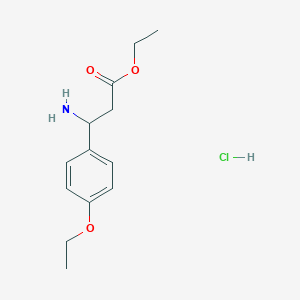

Ethyl amino(4-butoxyphenyl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, or EABAH, is an organic compound that has been widely studied in scientific research applications. It is a salt of the ester of 4-butoxyphenylacetic acid and ethylamine, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

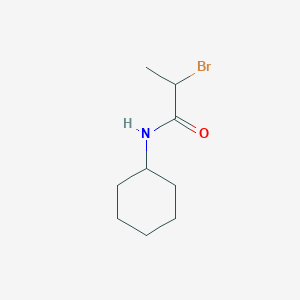

Spectroscopic Characterization and Structural Analysis

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, along with its derivatives, has been extensively studied through various spectroscopic techniques. For instance, comprehensive chemical characterizations of cathinone derivatives, closely related to ethyl amino(4-butoxyphenyl)acetate hydrochloride, have been performed using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These studies aim to provide a detailed chemical profile for substances seized by drug enforcement agencies, contributing to the forensic toxicology field by facilitating their identification (Kuś et al., 2016).

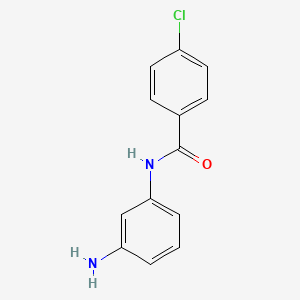

Synthesis and Antimicrobial Applications

Research into the synthesis of compounds from bases like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their esterification with various agents has led to the creation of formazans. These synthesized compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal strains, showcasing moderate activity. Such studies highlight the potential of ethyl amino(4-butoxyphenyl)acetate hydrochloride derivatives in developing new antimicrobial agents (Sah et al., 2014).

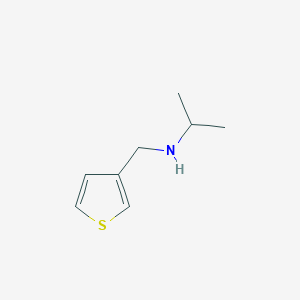

Role in Molecular Docking and Enzyme Inhibition Studies

Further research on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, has demonstrated significant enzyme inhibition activities. These compounds have shown high inhibition towards enzymes like α-glucosidase and β-glucosidase, suggesting their potential in medical research for treating diseases related to enzyme dysfunction. Molecular docking studies have also been conducted to understand the bonding modes of these compounds to enzyme active sites, offering insights into their mechanism of action (Babar et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-(4-butoxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2;/h6-9,13H,3-5,10,15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHYNCIGVSXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl amino(4-butoxyphenyl)acetate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)